An In-Depth Technical Guide to N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2)
An In-Depth Technical Guide to N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-phenylalaninamide, commonly abbreviated as BZ-Phe-NH2, is a derivative of the essential amino acid L-phenylalanine. It belongs to the class of N-acyl amino acid amides, characterized by a benzoyl group attached to the alpha-amino group of L-phenylalaninamide. This compound and its analogues are of significant interest in biochemical and pharmaceutical research, primarily for their utility as substrates for various proteases, including chymotrypsin, papain, and cathepsins. Understanding its chemical structure and properties is crucial for its application in enzyme kinetics, inhibitor screening, and drug discovery.
Chemical Structure and Properties
The chemical structure of N-Benzoyl-L-phenylalaninamide consists of a benzene ring attached to a carbonyl group (the benzoyl moiety), which is in turn bonded to the nitrogen atom of the amino acid L-phenylalaninamide. The L-phenylalaninamide portion comprises a benzyl side chain and a primary amide at the C-terminus.
Chemical Identifiers:
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IUPAC Name: (2S)-2-(benzoylamino)-3-phenylpropanamide
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Synonyms: BZ-Phe-NH2, N-Benzoyl-L-phenylalanine amide
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CAS Number: 72150-35-7
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Molecular Formula: C₁₆H₁₆N₂O₂
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Molecular Weight: 268.31 g/mol
Physicochemical Data
A summary of the key physicochemical properties of N-Benzoyl-L-phenylalaninamide is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Melting Point | 202-206 °C | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (by HPLC) |
Further quantitative data such as solubility in various solvents, and spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) would require experimental determination or access to specific analytical reports.
Synthesis of N-Benzoyl-L-phenylalaninamide
N-Benzoyl-L-phenylalaninamide can be synthesized through the N-acylation of L-phenylalaninamide with benzoyl chloride. The following is a representative experimental protocol based on standard benzoylation procedures for amino acids and their derivatives.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This method involves the reaction of an amine with an acyl chloride in the presence of a base.
Materials:
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L-phenylalaninamide
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Benzoyl chloride
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10% aqueous sodium hydroxide (NaOH) solution
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Dichloromethane (CH₂Cl₂) or other suitable organic solvent
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Crushed ice
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Hydrochloric acid (HCl) for acidification (if necessary)
Procedure:
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Dissolve a specific molar equivalent of L-phenylalaninamide in a suitable solvent system, such as a mixture of water and dichloromethane.
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Cool the solution in an ice bath to 0-5 °C.
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Add 10% aqueous NaOH solution to the mixture to make it alkaline.
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Slowly add a slight molar excess of benzoyl chloride dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
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Continue stirring the reaction mixture vigorously for 1-2 hours at room temperature after the addition is complete.
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Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any unreacted amine), water, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Benzoyl-L-phenylalaninamide.
Biological Activity and Applications
The primary application of N-Benzoyl-L-phenylalaninamide in research is as a substrate for various proteases. Proteases are enzymes that catalyze the breakdown of proteins and peptides. The specificity of a protease can be investigated by observing its ability to hydrolyze specific peptide bonds.
Use as a Protease Substrate
N-Benzoyl-L-phenylalaninamide serves as a simple substrate for proteases that exhibit a preference for cleaving the peptide bond C-terminal to hydrophobic amino acids, such as phenylalanine. The enzymatic hydrolysis of BZ-Phe-NH2 results in the formation of N-Benzoyl-L-phenylalanine and ammonia. The rate of this reaction can be monitored to determine the activity of the enzyme.
Experimental Protocol: Papain Activity Assay
The following is a representative protocol for determining the enzymatic activity of papain using N-Benzoyl-L-phenylalaninamide as a substrate. The production of ammonia can be quantified using various colorimetric or enzymatic assays.
Materials:
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Papain solution of unknown concentration
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N-Benzoyl-L-phenylalaninamide (substrate) solution
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Activation buffer (e.g., phosphate buffer pH 6.2 containing L-cysteine and EDTA)
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Reagents for ammonia quantification (e.g., Nessler's reagent or a glutamate dehydrogenase-coupled assay)
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Spectrophotometer or plate reader
Procedure:
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Enzyme Activation: Prepare a solution of papain in the activation buffer. Cysteine is required to ensure the active site thiol of papain is in its reduced, active state.
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Reaction Setup: In a microplate well or cuvette, combine the activation buffer and the substrate solution.
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Initiation of Reaction: Add a known volume of the activated papain solution to the substrate mixture to start the reaction.
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Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37 °C) for a specific period.
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Termination of Reaction: Stop the reaction by adding a denaturing agent (e.g., trichloroacetic acid) or by rapidly changing the pH.
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Quantification of Product: Determine the concentration of ammonia produced in the reaction mixture using a suitable quantification method.
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Calculation of Enzyme Activity: Calculate the rate of ammonia production, which is proportional to the papain activity in the sample.
Conclusion
N-Benzoyl-L-phenylalaninamide is a valuable tool for researchers in the fields of enzymology and drug development. Its well-defined chemical structure and its ability to act as a substrate for key proteases make it an ideal compound for studying enzyme kinetics and for screening potential enzyme inhibitors. The straightforward synthesis and the clear products of its enzymatic hydrolysis allow for the development of robust and reproducible assays. This guide provides the foundational technical information required for the effective utilization of N-Benzoyl-L-phenylalaninamide in a research setting.
